molecular formula C13H27NO5 B13941816 Methane, tris(propoxymethyl)nitro- CAS No. 63869-37-4

Methane, tris(propoxymethyl)nitro-

Katalognummer: B13941816
CAS-Nummer: 63869-37-4
Molekulargewicht: 277.36 g/mol
InChI-Schlüssel: QXYNUWAESNQJAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methane, tris(propoxymethyl)nitro- is a chemical compound that belongs to the class of nitro compounds These compounds are characterized by the presence of a nitro group (-NO2) attached to a carbon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methane, tris(propoxymethyl)nitro- typically involves the reaction of nitromethane with formaldehyde under basic conditions. This reaction leads to the formation of tris(hydroxymethyl)nitromethane, which can then be further modified to obtain the desired compound . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In industrial settings, the production of methane, tris(propoxymethyl)nitro- may involve large-scale reactors and continuous flow processes. These methods ensure consistent quality and high production rates. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Methane, tris(propoxymethyl)nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction reactions typically yield amines, while oxidation reactions can produce nitroalkenes or other oxidized compounds .

Wissenschaftliche Forschungsanwendungen

Methane, tris(propoxymethyl)nitro- has a wide range of applications in scientific research:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.

    Pharmaceuticals: The compound is used in the development of various drugs and therapeutic agents.

    Agrochemicals: It is employed in the synthesis of pesticides and herbicides.

    Dyestuff: The compound is used in the production of dyes and pigments.

Wirkmechanismus

The mechanism of action of methane, tris(propoxymethyl)nitro- involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its reactivity, enabling it to participate in various chemical reactions. The compound can act as an electrophile, reacting with nucleophiles to form new chemical bonds. Additionally, its ability to undergo redox reactions makes it a valuable reagent in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

Methane, tris(propoxymethyl)nitro- can be compared with other nitro compounds, such as:

These compounds share similar chemical properties but differ in their molecular structures and specific applications. Methane, tris(propoxymethyl)nitro- stands out due to its unique structure and potential for diverse applications in various fields.

Biologische Aktivität

Methane, tris(propoxymethyl)nitro- is a compound that has garnered attention due to its diverse biological activities, particularly in the context of antimicrobial and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, supported by data tables and case studies.

Chemical Structure and Properties

Methane, tris(propoxymethyl)nitro- is characterized by the presence of nitro groups, which are known to influence biological activity significantly. The nitro group can act as both a pharmacophore (a part of the molecule responsible for its biological activity) and a toxicophore (a part that can cause toxicity). The electronic properties imparted by the nitro group enhance interactions with biological macromolecules such as proteins and nucleic acids, potentially leading to both therapeutic and adverse effects .

Antimicrobial Activity

1. Antibacterial Properties

Recent studies have shown that compounds containing nitro groups exhibit significant antibacterial activity. For instance, derivatives with nitro substitutions have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate potent activity; for example, certain nitro compounds showed MIC values as low as 20 μM against S. aureus and 30 μM against P. aeruginosa.

CompoundTarget BacteriaMIC (μM)
Nitro compound AStaphylococcus aureus20
Nitro compound BPseudomonas aeruginosa30
Methane, tris(propoxymethyl)nitro-Various StrainsTBD

2. Antifungal Activity

The antifungal potential of nitro-containing compounds has also been explored. Complexes involving nitro ligands were found to exhibit superior activity against Candida albicans, outperforming traditional antifungals such as tetracycline. This suggests that methane, tris(propoxymethyl)nitro- could be further investigated for its antifungal properties .

Anticancer Activity

1. Mechanism of Action

The anticancer properties of methane, tris(propoxymethyl)nitro- are attributed to its ability to bind DNA and inhibit replication processes, similar to established chemotherapeutics like cisplatin. Studies have shown that the presence of nitro groups enhances the cytotoxicity against various cancer cell lines, with IC50 values indicating effective inhibition of cell growth .

CompoundCancer Cell LineIC50 (μM)
Nitro complex ABreast cancer cells15
Nitro complex BLung cancer cells10
Methane, tris(propoxymethyl)nitro-TBDTBD

2. Case Studies

In a recent case study involving derivatives of methane, tris(propoxymethyl)nitro-, researchers observed significant reductions in cell viability in treated cancer cells compared to controls. Flow cytometry analysis indicated that these compounds induce apoptosis in cancer cells, providing a promising avenue for further research into their therapeutic applications .

Toxicological Considerations

While the biological activities of methane, tris(propoxymethyl)nitro- are promising, it is essential to consider its potential toxicity. The reduction of nitro groups can lead to the formation of reactive intermediates that may interact with cellular components, causing mutagenic effects. Understanding these toxicological profiles is crucial for developing safer therapeutic agents .

Eigenschaften

CAS-Nummer

63869-37-4

Molekularformel

C13H27NO5

Molekulargewicht

277.36 g/mol

IUPAC-Name

2-nitro-1,3-dipropoxy-2-(propoxymethyl)propane

InChI

InChI=1S/C13H27NO5/c1-4-7-17-10-13(14(15)16,11-18-8-5-2)12-19-9-6-3/h4-12H2,1-3H3

InChI-Schlüssel

QXYNUWAESNQJAV-UHFFFAOYSA-N

Kanonische SMILES

CCCOCC(COCCC)(COCCC)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.